molecular formula C6H10O3S B8671130 Cyclopent-3-en-1-yl methanesulfonate

Cyclopent-3-en-1-yl methanesulfonate

Cat. No.: B8671130
M. Wt: 162.21 g/mol
InChI Key: FJWFZRXGXZLAGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopent-3-en-1-yl methanesulfonate (CPMMS) is a methanesulfonate ester featuring a cyclopentenyl group. Structurally, it consists of a five-membered cycloalkene ring (cyclopentene) substituted with a methanesulfonate (-OSO₂CH₃) moiety at the 1-position. Methanesulfonate esters are widely employed in organic synthesis as alkylating agents due to their reactivity in nucleophilic substitution reactions. CPMMS is hypothesized to serve as a versatile intermediate in pharmaceutical and materials chemistry, particularly in synthesizing cyclic or strained molecules where the cyclopentenyl group may confer unique stereochemical or electronic properties .

Properties

Molecular Formula

C6H10O3S

Molecular Weight

162.21 g/mol

IUPAC Name

cyclopent-3-en-1-yl methanesulfonate

InChI

InChI=1S/C6H10O3S/c1-10(7,8)9-6-4-2-3-5-6/h2-3,6H,4-5H2,1H3

InChI Key

FJWFZRXGXZLAGU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OC1CC=CC1

Origin of Product

United States

Comparison with Similar Compounds

Chemical and Physical Properties
Property Cyclopent-3-en-1-yl Methanesulfonate (CPMMS) Methyl Methanesulfonate (MMS) Lead Methanesulfonate
Molecular Formula C₆H₁₀O₃S C₂H₆O₃S Pb(CH₃SO₃)₂
Molecular Weight (g/mol) 162.2 (estimated) 110.1 481.4
Solubility Low in water; soluble in acetone/DMSO Miscible in polar solvents Highly soluble in water
Stability Hydrolytically sensitive (cyclopentenyl strain) Stable under anhydrous conditions Stable but corrosive to metals
Applications Organic synthesis intermediate DNA alkylation, mutagenesis studies Electroplating, battery electrolytes

Key Observations :

  • Lead methanesulfonate, a heavy metal salt, diverges significantly in applications and toxicity compared to organic methanesulfonates .
Reactivity and Stability
  • CPMMS : The strained cyclopentene ring may render CPMMS prone to hydrolysis or nucleophilic attack at the sulfonate group. Its reactivity could resemble that of allylic sulfonates, enabling use in cycloadditions or polymerizations.
  • MMS : A classic SN2 alkylating agent, MMS methylates DNA at guanine residues, causing strand breaks . Its small size and lack of steric hindrance facilitate rapid reactions.
  • Lead Methanesulfonate : As an ionic compound, it participates in redox reactions (e.g., electroplating) rather than covalent alkylation. Its decomposition under heat releases toxic sulfur oxides and lead fumes .
Toxicological Profiles
Compound Toxicity Profile
CPMMS Limited data; likely irritant (skin/eyes). Potential genotoxicity inferred from MMS analogs.
MMS Potent genotoxin (BMD₅₀ = 0.3 μM for p53 activation); induces DNA damage via alkylation .
Lead Methanesulfonate Acute neurotoxicity and hematotoxicity due to lead content; corrosive to tissues .

Mechanistic Differences :

  • MMS directly alkylates DNA, triggering p53-mediated repair pathways. At p53-normalized concentrations (0.3 μM), it induces measurable genomic instability .
  • Lead methanesulfonate’s toxicity stems from lead ion accumulation, disrupting heme synthesis and neuronal function .

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